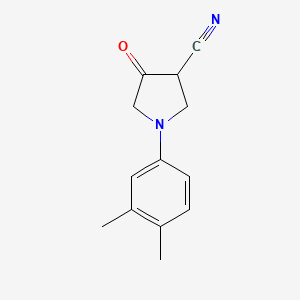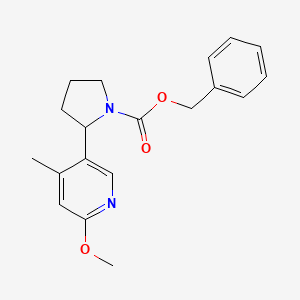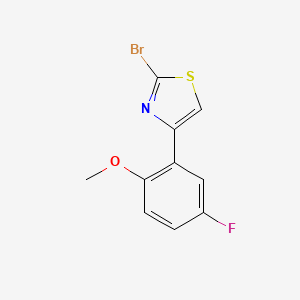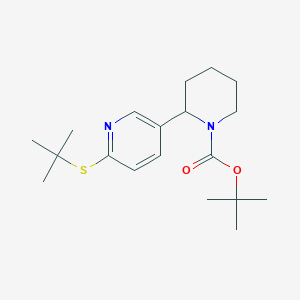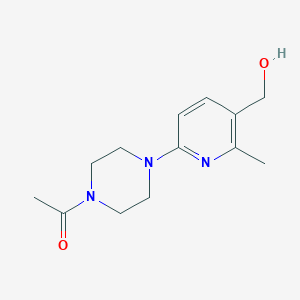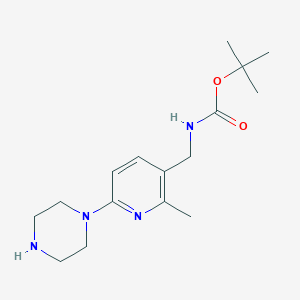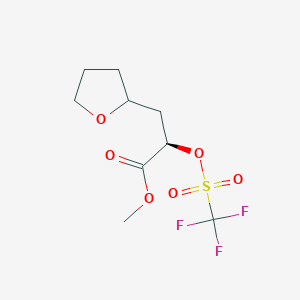
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further linked to an ethanamine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the 1,3-diketone used is 3-methoxyacetophenone.
Substitution Reaction: The pyrazole ring is then subjected to a substitution reaction with an appropriate halogenated ethanamine derivative, such as 2-chloroethylamine hydrochloride, under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 1-(1-(3-Hydroxyphenyl)-1H-pyrazol-4-yl)ethanamine.
Reduction: Formation of 1-(1-(3-Methoxyphenyl)-1,2-dihydro-1H-pyrazol-4-yl)ethanamine.
Substitution: Formation of various substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but lacks the pyrazole ring.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Contains a methoxyphenyl group and a naphthalene ring.
2-(3-Methoxyphenyl)-1-(3-pyridinyl)ethanamine: Contains a methoxyphenyl group and a pyridine ring.
Uniqueness: 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine is unique due to the presence of both the pyrazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
1-[1-(3-methoxyphenyl)pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C12H15N3O/c1-9(13)10-7-14-15(8-10)11-4-3-5-12(6-11)16-2/h3-9H,13H2,1-2H3 |
Clave InChI |
LTQCPXKGRVPFPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN(N=C1)C2=CC(=CC=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


